molecular formula C28H36O10 B190915 Dehydroandrographolide succinate CAS No. 786593-06-4

Dehydroandrographolide succinate

Katalognummer: B190915
CAS-Nummer: 786593-06-4
Molekulargewicht: 532.6 g/mol
InChI-Schlüssel: YTHKMAIVPFVDNU-GPTWTFMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dehydroandrographolide Succinate (DAS), chemically known as 14-deoxy-11,12-didehydroandrographolide-3,19-disuccinate, is a semi-synthetic derivative of andrographolide, the primary bioactive diterpenoid lactone extracted from Andrographis paniculata (Burm. f.) Nees . DAS is synthesized through esterification, dehydration, and salification of andrographolide, significantly enhancing its water solubility and bioavailability compared to the parent compound . Clinically, DAS is administered intravenously to treat viral pneumonia, upper respiratory tract infections, and bacterial infections due to its potent anti-inflammatory, antiviral, and immunomodulatory properties .

Key pharmacological advantages of DAS over andrographolide include:

  • Improved solubility: DAS’s succinate esterification increases hydrophilicity, enabling intravenous delivery .
  • Enhanced safety profile: Reduced cytotoxicity and gastrointestinal irritation compared to andrographolide .
  • Nonlinear pharmacokinetics: Dose-dependent saturation of metabolic enzymes, requiring optimized dosing regimens .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dehydroandrographolidsuccinat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Gängige Reagenzien und Bedingungen

    Oxidation: Häufig werden Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

    Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid oder Kaliumhydroxid.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Dehydroandrographolidsuccinat-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Dehydroandrographolidsuccinat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Dehydroandrographolidsuccinat entfaltet seine Wirkungen durch verschiedene Mechanismen:

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Chemical Structure and Synthesis
Dehydroandrographolide succinate is a derivative of andrographolide, synthesized through esterification with succinic anhydride. The synthesis typically involves heating andrographolide with succinic anhydride in the presence of a solvent like pyridine at elevated temperatures under nitrogen atmosphere.

Mechanism of Action
The compound exhibits several biological activities, including:

  • Antiviral Effects : It has been shown to inhibit the replication of viruses such as the porcine reproductive and respiratory syndrome virus (PRRSV) by directly interacting with viral particles.
  • Anti-inflammatory Properties : this compound modulates inflammatory responses by targeting key signaling pathways, including vascular endothelial growth factor receptor 2 (VEGFR2) signaling, promoting endothelial barrier repair.

Therapeutic Applications

This compound is primarily utilized in the following areas:

Infectious Diseases

It is clinically used for treating various viral infections, including:

  • Viral Pneumonia : The compound has demonstrated efficacy in treating viral pneumonia and upper respiratory tract infections caused by influenza and other viruses .
  • Acute Bronchitis and Dysentery : Its anti-infective properties make it suitable for managing acute bronchitis and dysentery.

Immunomodulation

Recent studies indicate that this compound can enhance immune responses. It is being investigated as a potential immunopotentiator in veterinary medicine, improving vaccination efficacy in animals .

Antithrombotic Effects

Research has highlighted its potential as an antithrombotic agent. In animal models, this compound exhibited superior effects compared to aspirin in preventing thrombosis, demonstrating its capability to influence platelet aggregation and coagulation pathways .

Case Studies and Clinical Research

Several studies have documented the clinical applications of this compound:

  • Pharmacokinetics Study : A study involving healthy volunteers assessed the pharmacokinetics of this compound injections, revealing rapid absorption and clearance from the body with a favorable safety profile .
  • Adverse Effects Analysis : A meta-analysis of adverse drug reactions associated with andrographolide derivatives reported a low incidence of serious side effects, primarily gastrointestinal disturbances .

Data Tables

Application AreaSpecific UsesFindings/Notes
Infectious DiseasesViral pneumonia, acute bronchitisEffective against respiratory viral infections
ImmunomodulationVeterinary immunopotentiatorEnhances immune response to vaccines
Antithrombotic EffectsThrombosis preventionMore effective than aspirin in preventing thrombosis

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacokinetic Comparisons

Table 1: Comparative Properties of DAS, Andrographolide, and Potassium Sodium Dehydroandrographolide Succinate

Property DAS Andrographolide Potassium Sodium DAS Derivative
Solubility High (water-soluble) Low (lipophilic) High (enhanced solubility)
Bioavailability ~80% (IV) <10% (oral) Comparable to DAS
Half-life (t₁/₂) 1.51–1.89 hours 2–4 hours (oral) Similar to DAS
Cmax (80 mg dose) 4.82 mg/L Not applicable (oral) Data pending
AUC₀–12 (80 mg dose) 6.18 mg·h/L Not applicable Data pending
Primary Route of Excretion Renal (10–15% unchanged) Hepatic metabolism Renal

Key Findings :

  • DAS exhibits nonlinear pharmacokinetics, with AUC and Cmax increasing disproportionately at higher doses due to metabolic enzyme saturation .
  • Andrographolide’s poor solubility limits its clinical utility, whereas DAS derivatives achieve therapeutic plasma concentrations rapidly .

Pharmacodynamic and Therapeutic Comparisons

Antithrombotic Effects :

  • DAS : Inhibits thromboxane A2 (TXA2) synthesis, reduces platelet aggregation (ED₅₀ = 386.9 mg/kg in rats), and enhances antithrombin III (AT-III) activity to balance coagulation without significant bleeding risk .
  • Aspirin/Clopidogrel : Higher bleeding risk and adverse effects (e.g., neutropenia) compared to DAS .

Anti-inflammatory and Antioxidant Effects :

  • DAS: Suppresses NF-κB and inactivates inducible nitric oxide synthase (iNOS), reducing oxidative stress markers (e.g., MDA) and pro-inflammatory cytokines (IL-1β, TNF-α) in acute lung injury models .

Biologische Aktivität

Dehydroandrographolide succinate (DAS), a derivative of the traditional herbal remedy Andrographis paniculata, has garnered significant attention for its diverse biological activities. This article reviews the pharmacological properties of DAS, focusing on its effects on platelet aggregation, vascular remodeling, and its clinical applications in treating various diseases.

Overview of this compound

DAS is primarily recognized for its immunomodulatory, anti-inflammatory, and anti-viral properties. It is commonly used in China for treating viral pneumonia and upper respiratory infections, showcasing its potential as a therapeutic agent in infectious diseases . The compound is administered through injections, often salified with potassium or sodium salts to enhance its solubility and bioavailability.

  • Antithrombotic Effects : DAS has been shown to inhibit platelet aggregation significantly. In a study involving Sprague-Dawley rats, DAS treatment resulted in a dose-dependent reduction in platelet aggregation rates. The effective dose (ED50) was calculated to be approximately 386.9 mg/kg . The mechanism involves the inhibition of thromboxane A2 (TXA2), which plays a crucial role in platelet activation and aggregation.
  • Impact on Coagulation Parameters : DAS affects various coagulation parameters, including prothrombin time (PT), activated partial thromboplastin time (APTT), fibrinogen levels, and thrombin time (TT). High doses of DAS significantly shortened PT and altered APTT and TT, indicating its influence on the coagulation cascade .
  • Regulation of Vascular Remodeling : Recent studies have indicated that potassium this compound (PDA), a variant of DAS, can regulate the MyD88/CDH13 signaling pathway, enhancing vascular injury-induced pathological remodeling. This suggests a protective role against vascular diseases by maintaining endothelial barrier function .

Pharmacokinetics

The pharmacokinetic profile of DAS reveals rapid absorption and clearance from the bloodstream. A study involving healthy volunteers demonstrated that DAS had a maximum plasma concentration (CmaxC_{max}) ranging from 4.82 mg/L to 26.90 mg/L depending on the dose (80 mg to 320 mg). The mean half-life (t1/2t_{1/2}) was approximately 1.51–1.89 hours, indicating the need for multiple small doses to maintain effective therapeutic levels .

Adverse Reactions

While DAS is generally well-tolerated, adverse reactions can occur. A systematic review reported an incidence of adverse drug reactions (ADRs) at around 4.04% among participants using various andrographolide derivatives, with gastrointestinal disturbances being the most common . Serious ADRs were rare but included life-threatening conditions such as anaphylaxis.

Case Studies and Clinical Applications

DAS has been investigated in various clinical settings:

  • Infantile Pneumonia : A systematic review highlighted the efficacy of potassium this compound injections in treating infantile pneumonia, demonstrating significant improvements in clinical outcomes compared to standard treatments .
  • Viral Infections : Clinical studies have established DAS's role in managing viral pneumonia and upper respiratory infections, showcasing its immunostimulatory effects that enhance host defense mechanisms against pathogens .

Summary of Research Findings

Study Focus Findings Reference
Antithrombotic effectsInhibits platelet aggregation; ED50 = 386.9 mg/kg
Coagulation parametersAlters PT, APTT; significant shortening at high doses
Vascular remodelingRegulates MyD88/CDH13 pathway; enhances endothelial function
PharmacokineticsRapid absorption; t1/21.511.89t_{1/2}\approx 1.51–1.89 hours
Adverse reactionsADR incidence ~4.04%; primarily gastrointestinal
Clinical efficacy in pneumoniaEffective in treating infantile pneumonia

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Dehydroandrographolide Succinate (DAS) in pharmaceutical formulations?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (25 cm × 4.6 mm, 10 μm) and methanol-water (70:30) mobile phase at 1.0 mL/min flow rate. UV detection at 250 nm ensures specificity for DAS and its impurities (e.g., andrographolide). Validation parameters include linearity (25–400 μg/mL, r=0.9999), recovery (100.6%), and precision (RSD <2.06%) .
  • Application : Suitable for routine quality control of injectable formulations.

Q. How can researchers assess the compatibility of DAS with intravenous solutions?

  • Methodology : Stability studies involve mixing DAS with common infusions (e.g., 0.9% NaCl, dextrose) and monitoring pH, particulate matter, and drug content via HPLC over 8 hours. For example, DAS remains stable in 0.9% NaCl at room temperature but may generate unacceptable particulate levels in dextrose solutions .
  • Key Metrics : Compliance with pharmacopeial limits for insoluble particles (e.g., ≤25 particles/mL ≥10 μm) .

Q. What quality control parameters are critical for DAS raw material and formulations?

  • Parameters :

  • Purity : HPLC ≥98% for DAS and ≤0.1% for residual solvents (e.g., ethanol, pyridine) via gas chromatography .
  • Stability : Accelerated testing (40°C/75% RH) to predict shelf life, with orthogonal design optimizing excipients (e.g., poloxamers for in situ gels) .

Advanced Research Questions

Q. How can conflicting data on DAS stability in different infusion solutions be resolved?

  • Analysis : Contradictions arise from particulate matter variability across infusion vehicles. Advanced studies should employ dynamic light scattering (DLS) to characterize particle size distribution and investigate interactions (e.g., dextrose-induced aggregation). Systematic reviews of clinical adverse events (e.g., hypersensitivity) can link instability to safety outcomes .
  • Design : Use factorial experiments to isolate factors (pH, ionic strength) affecting compatibility.

Q. What experimental models are suitable for studying DAS’s immunomodulatory effects?

  • In Vitro : Human pulmonary gland epithelial cells to assess β-defensin-1 upregulation, a marker of innate immunity .
  • In Vivo : Murine LPS-induced acute lung injury models to evaluate oxidative stress reduction (e.g., iNOS inactivation) .
  • Mechanistic Studies : RNA-seq to identify signaling pathways (e.g., MyD88/CDH13) in pathological vascular remodeling .

Q. How can pharmacokinetic (PK) parameters of DAS be optimized in preclinical studies?

  • Protocol : Single-dose IV administration in healthy volunteers (e.g., 10–20 mg/kg) with serial blood sampling. LC-MS/MS quantifies plasma concentrations, deriving AUC, t₁/₂, and clearance. Note: Nonlinear PK may occur due to saturation of metabolic enzymes .
  • Challenges : Addressing interspecies variability when extrapolating animal data to humans.

Q. What strategies improve DAS’s bioavailability in novel formulations?

  • Approaches :

  • Complexation : Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility .
  • In Situ Gels : Thermosensitive poloxamer-based rectal gels with gelling temperatures near 36.5°C, validated via orthogonal design .
    • Validation : Franz diffusion cells for ex vivo permeability studies.

Q. Methodological Guidance

Q. How to design a robust orthogonal experiment for DAS formulation optimization?

  • Steps :

Factors : Select critical variables (e.g., poloxamer 407/188 ratio, antioxidant type).

Levels : Test 3–4 levels per factor (e.g., poloxamer 407: 15–20% w/w).

Response Metrics : Gelation temperature, viscosity, and drug release profile .

  • Analysis : ANOVA to identify significant factors; desirability functions for multi-response optimization.

Q. What statistical methods are recommended for meta-analyses of DAS clinical trials?

  • Framework : PRISMA guidelines to assess RCT quality (e.g., Cochrane Risk of Bias Tool). Use random-effects models in RevMan for heterogeneity (I² >50%) and subgroup analyses (e.g., pediatric vs. adult populations) .
  • Data Sources : Include gray literature (conference abstracts, dissertations) to mitigate publication bias.

Eigenschaften

IUPAC Name

4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHKMAIVPFVDNU-GPTWTFMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026359
Record name Dehydroandrographolide succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786593-06-4
Record name Dehydroandrographolide succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786593064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroandrographolide succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X50BP49M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.